(p-Benzoquinone)bis(triphenylphosphine)platinum
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Overview
Description
(p-Benzoquinone)bis(triphenylphosphine)platinum is an organometallic compound with the formula C42H34O2P2Pt. It is a platinum complex where the central platinum atom is coordinated to two triphenylphosphine ligands and one p-benzoquinone ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Benzoquinone)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with triphenylphosphine and p-benzoquinone. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(p-Benzoquinone)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may yield platinum(0) complexes. Substitution reactions can produce a wide range of platinum complexes with different ligands.
Scientific Research Applications
(p-Benzoquinone)bis(triphenylphosphine)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of (p-Benzoquinone)bis(triphenylphosphine)platinum involves the coordination of the platinum atom to the ligands, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalysis, the platinum center activates substrates through coordination, enabling reactions such as hydrogenation or cross-coupling.
Comparison with Similar Compounds
Similar Compounds
Bis(triphenylphosphine)platinum chloride: A similar platinum complex with chloride ligands instead of p-benzoquinone.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triphenylphosphine)nickel chloride: A nickel analog with similar coordination properties.
Uniqueness
(p-Benzoquinone)bis(triphenylphosphine)platinum is unique due to the presence of the p-benzoquinone ligand, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
Properties
Molecular Formula |
C42H34O2P2Pt |
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Molecular Weight |
827.7 g/mol |
IUPAC Name |
cyclohexa-2,5-diene-1,4-dione;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H4O2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-2-6(8)4-3-5;/h2*1-15H;1-4H; |
InChI Key |
NQVNVJIFFFBPEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=O)C=CC1=O.[Pt] |
Origin of Product |
United States |
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